tert-Butyl2-((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl2-((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)acetate: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)acetate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, tert-Butyl2-((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)acetate is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to undergo various chemical reactions makes it a versatile building block for designing new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-Butyl2-((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)acetate involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, tert-Butyl2-((3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)acetate stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C20H31BO5 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
tert-butyl 2-[[3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]acetate |
InChI |
InChI=1S/C20H31BO5/c1-14-10-9-11-15(12-23-13-16(22)24-18(2,3)4)17(14)21-25-19(5,6)20(7,8)26-21/h9-11H,12-13H2,1-8H3 |
InChI Key |
BFZWFMYJHQLRFL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2COCC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.